

Spectroscopic Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyloctahydropyrrolo[3,4-b]pyrrole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **5-Methyloctahydropyrrolo[3,4-b]pyrrole**. Due to a notable absence of publicly available, experimentally determined spectral data for this compound, this document leverages theoretical predictions and established NMR principles for saturated heterocyclic systems to offer a comprehensive analytical framework.[\[1\]](#) Included are predicted spectral data, generalized experimental protocols for NMR analysis, and logical workflows for spectral assignment. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this and structurally related compounds.

Introduction

5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS No. 132414-59-6) is a saturated bicyclic heterocyclic amine with the molecular formula $\text{C}_7\text{H}_{14}\text{N}_2$ and a molecular weight of 126.20 g/mol.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring a fused pyrrolidine ring system with a methyl group on one of the nitrogen atoms, presents a stereochemically rich and complex framework. Such scaffolds are of significant interest in medicinal chemistry and drug development.

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available, experimentally determined ^1H and ^{13}C NMR data for **5-Methyloctahydropyrrolo[3,4-b]pyrrole**.^[1]

While spectral data for the aromatic parent compound, pyrrole, and its derivatives are accessible, the fully saturated and bicyclic nature of **5-methyloctahydropyrrolo[3,4-b]pyrrole** results in vastly different and more complex NMR spectra.^{[1][4][5][6][7][8]} This guide, therefore, provides a predictive analysis to aid researchers in the characterization of this molecule.

Predicted NMR Spectroscopic Data

In the absence of experimental spectra, theoretical predictions provide valuable insight into the expected chemical shifts and signal multiplicities. The predictions below are based on computational models and analysis of structurally similar saturated heterocyclic systems. The exact chemical shifts and coupling constants will be highly dependent on the solvent used and the specific stereoisomer present.

2.1. Predicted ^1H NMR Data

The proton NMR spectrum of **5-Methyloctahydropyrrolo[3,4-b]pyrrole** is expected to be complex due to the number of non-equivalent protons in the saturated ring system and potential diastereotopicity of methylene protons.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Atom No.	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
N-CH ₃	2.2 - 2.5	s	3H
H-2/H-7	2.5 - 3.2	m	4H
H-3/H-6	1.6 - 2.0	m	4H
H-3a/H-7a	2.8 - 3.4	m	2H
N-H	1.5 - 3.0	br s	1H

Note: These are estimated ranges. Actual values may vary. The methylene protons are likely diastereotopic and may appear as complex multiplets.

2.2. Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule, assuming a chiral, asymmetric structure.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Atom No.	Predicted Chemical Shift (ppm)
N-CH ₃	40 - 48
C-2/C-7	50 - 60
C-3/C-6	25 - 35
C-3a/C-7a	60 - 70

Note: These are estimated ranges. The chemical shifts are sensitive to solvent and substitution effects.

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra for compounds like **5-Methyloctahydropyrrolo[3,4-b]pyrrole**.

3.1. Sample Preparation

- **Sample Purity:** Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.
- **Solvent Selection:** Choose a deuterated solvent in which the compound is fully soluble. Common choices for similar amines include Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6). CDCl_3 is often a good starting point.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[9]
- NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

3.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

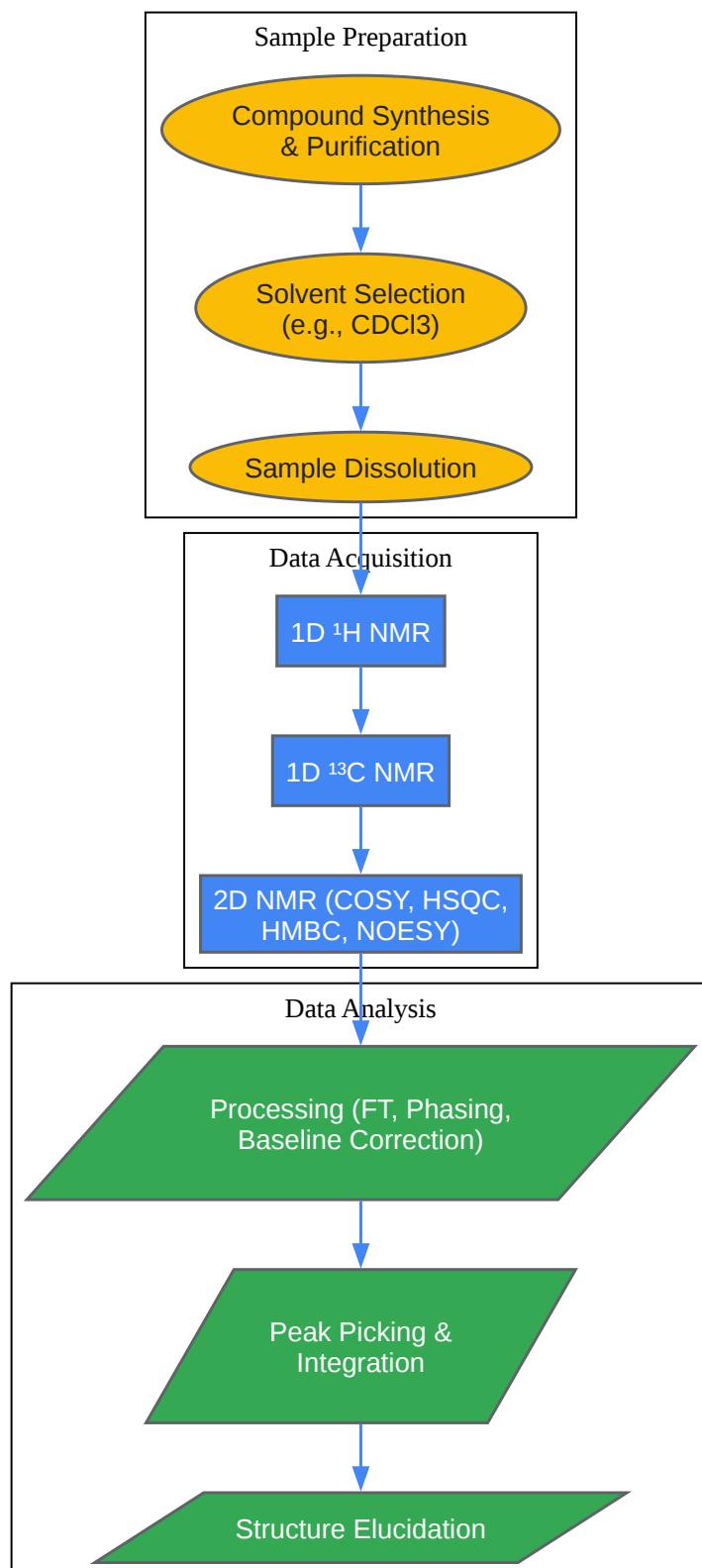
- ^1H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the concentration.
 - Temperature: Room temperature (e.g., 298 K).
- ^{13}C NMR Spectroscopy:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, as ^{13}C has a low natural abundance.
- 2D NMR Spectroscopy (for structural elucidation):

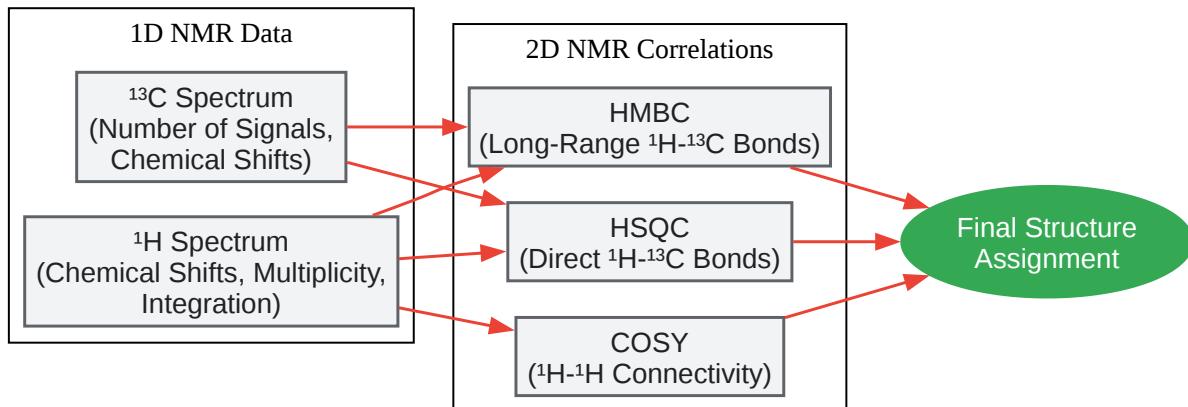
- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.[\[10\]](#)

Visualization of Analytical Workflows

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a novel compound like **5-Methyloctahydropyrrolo[3,4-b]pyrrole**.





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- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168697#1h-nmr-and-13c-nmr-spectra-of-5-methyloctahydropyrrolo-3-4-b-pyrrole>

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